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molecular formula C9H7ClN2 B1296126 5-Chloroquinolin-8-amine CAS No. 5432-09-7

5-Chloroquinolin-8-amine

Cat. No. B1296126
M. Wt: 178.62 g/mol
InChI Key: TVSJIVLFKNZFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In the similar fashion using route 6 general procedure 14, 5-chloro-8-nitroquinoline (Intermediate 25) (500 mg, 2.40 mmol), Raney nickel (100 mg, 20% wt), hydrazine hydrate (0.5 ml, 9.62 mmol) and MeOH/THF (10 ml, 4:1), gave the title compound (420 mg, 98%) which was used in the next step without purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
MeOH THF
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.O.NN>[Ni].CO.C1COCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]
Step Five
Name
MeOH THF
Quantity
10 mL
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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